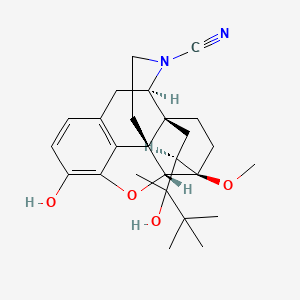

N-Cyanonorbuprenorphine

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H34N2O4 |

|---|---|

Molecular Weight |

438.6 g/mol |

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-11-hydroxy-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-5-carbonitrile |

InChI |

InChI=1S/C26H34N2O4/c1-22(2,3)23(4,30)17-13-24-8-9-26(17,31-5)21-25(24)10-11-28(14-27)18(24)12-15-6-7-16(29)20(32-21)19(15)25/h6-7,17-18,21,29-30H,8-13H2,1-5H3/t17-,18-,21-,23?,24-,25+,26-/m1/s1 |

InChI Key |

ICURSGMZLVOYKQ-ALONWEKESA-N |

Isomeric SMILES |

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C#N)OC)O |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C#N)OC)O |

Origin of Product |

United States |

Synthetic Pathways and Precursor Chemistry of N Cyanonorbuprenorphine

N-Dealkylation as a Primary Synthetic Route to N-Cyanonorbuprenorphine from Buprenorphine Analogues

The most established chemical method for the N-dealkylation of buprenorphine and its analogues to produce this compound is the von Braun reaction. This reaction involves treating the tertiary amine of the buprenorphine molecule with cyanogen (B1215507) bromide (CNBr). qub.ac.ukalmacgroup.com The reaction proceeds by the cleavage of the N-cyclopropylmethyl group, which is replaced by a cyano group, yielding the N-cyanamide intermediate, this compound. qub.ac.uk

This transformation is a crucial step in the semi-synthesis of other valuable opioid modulators. The resulting N-cyano group can be subsequently hydrolyzed under harsh conditions, such as heating with potassium hydroxide (B78521) (KOH), to yield the secondary amine, norbuprenorphine (B1208861). qub.ac.ukalmacgroup.com Norbuprenorphine serves as a versatile precursor for the synthesis of other opioid antagonists and agonists by allowing for the introduction of different N-substituents. While effective, the von Braun reaction utilizes highly toxic reagents like cyanogen bromide, prompting research into safer and more environmentally friendly alternatives. wustl.eduacs.org

Enzymatic Synthesis Approaches for Nor-Opioid Alkaloids Related to this compound

In contrast to traditional chemical synthesis, enzymatic approaches offer the potential for highly specific and sustainable production of nor-opioid alkaloids under mild physiological conditions. google.com These biocatalytic methods can reduce the reliance on noxious reagents and minimize the generation of harmful waste. wustl.edu While the direct enzymatic synthesis of this compound is not a standard route, the enzymatic production of its precursor, norbuprenorphine, is an area of active research.

N-demethylase enzymes are oxidases that specialize in cleaving N-methyl or other N-alkyl groups from a wide range of substrates, including opioid alkaloids. researchgate.net This N-dealkylation is a vital transformation for producing nor-alkaloids, which are key intermediates for various pharmaceuticals. researchgate.net The discovery and engineering of robust N-demethylase enzymes are central to developing greener manufacturing processes for the pharmaceutical industry. wustl.edu One such enzyme, morphinan (B1239233) N-demethylase (MND), discovered in a Methylobacterium, has shown versatility in N-demethylating various structurally diverse opiate substrates. wustl.edu

Several enzyme systems have been investigated for their ability to N-dealkylate buprenorphine, thereby producing the precursor to this compound's hydrolyzed form (norbuprenorphine).

Cytochrome P450 Enzymes: In humans, the N-dealkylation of buprenorphine to norbuprenorphine is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. nih.govsemanticscholar.orgnih.gov Studies using human liver microsomes and heterologously expressed P450s have confirmed that CYP3A4 is the major enzyme responsible for this metabolic pathway. nih.gov

Engineered Oxygenases: To improve efficiency for industrial applications, researchers have focused on enzyme engineering. The cytochrome P450 BM3 (BM3) from Bacillus megaterium, a self-sufficient enzyme, has been a successful candidate for modification. almacgroup.com Through rational enzyme design and directed evolution, variants of P450 BM3 have been developed that show significantly improved conversion rates for the N-demethylation of buprenorphine intermediates. qub.ac.ukalmacgroup.com One study achieved a 567-fold cumulative improvement in conversion for the N-demethylation reaction. qub.ac.ukalmacgroup.com

The table below summarizes the findings from screening different enzyme panels for N-demethylation activity on a buprenorphine precursor.

| Enzyme Panel | Number of Hits | Maximum Conversion |

| Wild-Type Microbial Panel | 34 | Up to 15% (microorganisms) |

| Wild-Type Microbial Panel | 34 | Up to 19% (recombinant enzymes) |

| Designed P450 Enzymes | 32 | Up to 11% |

This data is based on initial screening for the N-demethylation of a buprenorphine intermediate to its corresponding nor-compound. qub.ac.uk

Strategic Chemical Transformations Leading to this compound

Beyond the conventional von Braun reaction, research has explored alternative methodologies to improve the N-dealkylation process, aiming to avoid hazardous reagents and harsh conditions.

Palladium-Catalyzed N-Demethylation/Acylation: An improved method for synthesizing buprenorphine analogues involves a palladium-catalyzed N-demethylation and N-acylation reaction sequence. This approach has been investigated starting from both thebaine and oripavine. researchgate.net

Electrochemical N-Demethylation: A green and efficient process for the N-demethylation of related opioid compounds, such as oxycodone, has been developed using an electrochemical method. acs.org This technique involves anodic oxidative intramolecular cyclization, followed by hydrolysis. It avoids the use of harmful reagents and has been successfully transferred to a scalable flow electrolysis cell, significantly improving reaction throughput. acs.org

Alternative N-Demethylation from Quaternary Salts: A synthesis route for buprenorphine from oripavine has been developed that involves the N-demethylation of an oripavine quaternary salt using thiolate. This method successfully avoids the use of toxic reagents like cyanogen bromide. nih.gov

The development of biocatalytic steps also shows promise for improving efficiency. While initial enzymatic screening showed modest conversions (up to 19%), engineered enzymes have demonstrated dramatic improvements, indicating the potential for highly efficient and sustainable future synthetic routes. qub.ac.ukalmacgroup.com

Advanced Analytical Characterization and Methodologies for N Cyanonorbuprenorphine

Spectroscopic Characterization of N-Cyanonorbuprenorphine

Spectroscopic techniques provide fundamental information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide information about their local electronic environment. For this compound, specific proton signals would be expected in distinct regions of the spectrum, corresponding to the aromatic protons, the cyclopropylmethyl group, and other aliphatic protons within the complex morphinan (B1239233) structure. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons. While specific experimental data for this compound is not readily available in the public domain, predicted spectra can offer insights. drugbank.com Generally, aromatic protons are expected to appear in the downfield region (around 6.5-8.0 ppm), while aliphatic protons will be in the upfield region (around 0.5-4.0 ppm). chemistrysteps.com

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. chemistrysteps.com Each unique carbon atom in this compound would give a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals. hw.ac.uk The signal for the cyano group carbon (C≡N) would be expected in a characteristic region. Saturated carbon atoms generally appear in the upfield region (0-90 ppm), while unsaturated carbons, such as those in aromatic rings and the cyano group, appear further downfield. chemistrysteps.com

Solid-State NMR (ssNMR): Solid-state NMR is a valuable technique for characterizing the structure and dynamics of molecules in the solid phase. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy and dipolar couplings. wikipedia.orgnih.gov This technique can provide information on the crystalline form, polymorphism, and intermolecular interactions of this compound in its solid state. nih.gov Techniques like Magic Angle Spinning (MAS) are often employed to reduce line broadening and improve spectral resolution. wikipedia.org

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For this compound, mass spectrometry would be used to confirm its molecular weight by identifying the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint of the molecule. In the analysis of related compounds like norbuprenorphine (B1208861), the protonated molecular ion is observed at m/z 414. nih.gov The fragmentation of this compound would likely involve cleavages at various points in its complex ring structure, providing valuable data for its unequivocal identification.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uhcl.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

A key feature in the IR spectrum of this compound would be the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. nih.gov Other significant absorptions would include:

O-H stretching: A broad band around 3600-3200 cm⁻¹ for the hydroxyl groups.

C-H stretching: Bands around 3100-3000 cm⁻¹ for aromatic and vinylic C-H bonds, and below 3000 cm⁻¹ for aliphatic C-H bonds.

C=C stretching: Absorptions in the 1600-1450 cm⁻¹ region for the aromatic ring.

C-O stretching: Strong bands in the 1260-1000 cm⁻¹ range for the ether and alcohol functionalities. msu.edu

C-N stretching: This absorption is typically found in the 1350-1000 cm⁻¹ region. msu.edu

Chromatographic Analysis of this compound and Related Impurities

Chromatographic techniques are indispensable for separating this compound from its impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and speed.

A reversed-phase HPLC method would typically be employed for the analysis of this compound. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.

For the quantification of related compounds like buprenorphine and norbuprenorphine, HPLC methods coupled with mass spectrometry (HPLC-MS/MS) have been developed, offering high sensitivity and selectivity. nih.govnih.gov Such methods are crucial for accurately determining the purity of this compound and quantifying any related impurities.

The development of a robust and reliable HPLC method requires careful optimization of several parameters, followed by a thorough validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Method Development:

Column Selection: The choice of the stationary phase (e.g., C18, C8, phenyl) and column dimensions (length, internal diameter, particle size) is critical for achieving the desired separation.

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol), aqueous component, pH, and buffer type and concentration, is optimized to achieve good resolution, peak shape, and reasonable analysis time. japsonline.com

Detection Wavelength: The UV detection wavelength is selected based on the UV spectrum of this compound to ensure maximum sensitivity. For the related compound buprenorphine, a λmax of 289.0 nm has been reported, with a detection wavelength of 284.0 nm being used in some HPLC methods. japsonline.com

Flow Rate and Temperature: These parameters are adjusted to optimize the efficiency and speed of the separation.

Validation Parameters: Once developed, the HPLC method must be validated to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by a linear regression analysis of the calibration curve. For related compounds, linearity with r² > 0.99 has been demonstrated over specific concentration ranges. nih.govnih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. Recoveries for related compounds have been reported to be in the range of 98.86% to 99.36%. jfda-online.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. For related compounds, intra-day and inter-day precision values with RSDs below 2% have been reported. jfda-online.comresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table summarizes typical HPLC method development and validation parameters, drawing on data for related compounds.

| Parameter | Typical Conditions / Acceptance Criteria |

| Column | C18, C8, or other suitable reversed-phase column |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, ammonium (B1175870) acetate) |

| Detection | UV at an appropriate wavelength (e.g., 210 nm, 230 nm, 284 nm) or Mass Spectrometry |

| Linearity (r²) | > 0.99 |

| Accuracy (% Recovery) | Typically 98-102% |

| Precision (%RSD) | < 2% |

| Robustness | Assessed by varying parameters like mobile phase composition, pH, and flow rate |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Detection Techniques in HPLC (e.g., UV-Vis, Diode-Array Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chemical compounds. umanitoba.ca The choice of detector is critical and depends on the chemical nature of the analyte. nih.gov For compounds that possess a chromophore, or light-absorbing group, HPLC methods with Ultraviolet-Visible (UV-Vis) detectors are among the most common analytical procedures in pharmaceutical applications. nih.gov The sensitivity of a UV-Vis detector is governed by Beer's Law, which relates absorbance to the concentration of the analyte, its extinction coefficient at a specific wavelength, and the path length of the detector's flow cell. d-nb.info

A more advanced form of UV detection is Photodiode Array (DAD) or Diode-Array Detection. d-nb.info Unlike fixed-wavelength UV detectors, a DAD system measures the absorbance across a spectrum of wavelengths simultaneously. ojp.gov This provides a three-dimensional dataset of absorbance, wavelength, and time, generating a complete UV-Vis spectrum for each component as it elutes from the HPLC column. ojp.gov

The key advantages of using DAD for the analysis of compounds like this compound include:

Enhanced Identification: By providing a full UV spectrum, DAD significantly improves the confidence of compound identification compared to relying on retention time alone, which can be subject to minor variations. ojp.gov

Peak Purity Analysis: The spectral data allows for the assessment of peak purity, helping to determine if a single chromatographic peak consists of one or multiple co-eluting compounds.

Method Development: During method development, the detector can help identify the optimal wavelength for quantification to achieve maximum sensitivity.

Isomer Differentiation: The unique UV spectra obtained can be key to distinguishing between positional isomers that might be difficult to separate chromatographically or by mass spectrometry alone. nih.gov

While specific HPLC-UV/DAD methods for this compound are not extensively detailed in the literature, the methodology is widely applied to its parent compounds, indicating its suitability. The complex molecular structure of this compound, containing aromatic rings and other functional groups, provides the necessary chromophores for sensitive detection by these techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com In GC, a sample is vaporized and separated into its components based on their volatility and interaction with a stationary phase within a capillary column. youtube.com As each component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. youtube.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a mass spectrum that serves as a chemical fingerprint for the molecule. youtube.com

The application of GC-MS to the analysis of complex, high-molecular-weight opioids like buprenorphine and its derivatives, including this compound, often presents a challenge due to their low volatility. To overcome this, a chemical derivatization step is typically required prior to analysis. nih.gov This process involves reacting the analyte with a reagent to create a more volatile and thermally stable derivative. For instance, in the analysis of buprenorphine and norbuprenorphine, derivatization with acetic anhydride (B1165640) has been successfully employed. nih.gov

A typical GC-MS analysis workflow for a compound like this compound would involve:

Extraction: Isolating the analyte from the sample matrix, often using solid-phase extraction (SPE). nih.govnih.gov

Derivatization: Modifying the analyte to increase its volatility for GC analysis.

Separation: Injecting the derivatized sample into the GC system, where it is separated on a capillary column. nih.gov

Detection: Identifying and quantifying the analyte using the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov

Validated GC-MS methods for related compounds have demonstrated high sensitivity, with limits of detection and quantification in the low microgram-per-liter (µg/L) range. nih.gov This makes GC-MS a suitable technique for trace-level analysis in various matrices, provided the challenges of volatilization are addressed through appropriate derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a primary technique for the quantification of buprenorphine and its metabolites, offering significant advantages in selectivity, sensitivity, and accuracy. nih.gov Unlike GC-MS, LC-MS analysis does not typically require a derivatization step, simplifying sample preparation and reducing analysis time. kinampark.com

In an LC-MS/MS system, compounds separated by the HPLC are directed into an ion source, such as an electrospray ionization (ESI) source, which generates charged molecules. nih.gov These ions are then analyzed by a tandem mass spectrometer. The first mass analyzer selects a specific parent ion, which is then fragmented in a collision cell. A second mass analyzer separates the resulting product ions, creating a highly specific fragmentation pattern used for definitive identification and quantification. researchgate.net This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and reduces background noise, enabling very low limits of detection. ojp.gov

High-resolution mass spectrometry (HRMS) further enhances analytical capabilities by providing highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound or to differentiate between compounds with very similar nominal masses.

The table below summarizes typical parameters used in LC-MS/MS methods for the analysis of buprenorphine and related compounds, which would be applicable for developing a method for this compound.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatographic Column | Reversed-phase C18 (e.g., 2.0 mm x 50 mm, 5 µm) | nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., 2 mM ammonium bicarbonate in water) | kinampark.com |

| Mobile Phase B | Organic solvent (e.g., 5 mM ammonium bicarbonate in methanol) | kinampark.com |

| Flow Rate | 400 µL/min | nih.gov |

| Column Temperature | 50 °C | nih.gov |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

These methods achieve excellent sensitivity, with lower limits of quantification (LLOQ) often reaching the low picogram-per-milliliter (pg/mL) range, making them ideal for pharmacokinetic studies and trace-level impurity analysis. kinampark.com

Development of Analytical Reference Standards for this compound

The development and use of analytical reference standards are fundamental to achieving accuracy and reliability in chemical analysis. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that reference materials be of the highest possible quality and be thoroughly characterized to confirm their identity, strength, and purity. noramco.comnoramco.com

An analytical reference standard for this compound is a highly purified and well-characterized material intended for a variety of applications, including:

Qualitative Identification: Confirming the identity of the compound in a test sample by comparing analytical data (e.g., retention time, mass spectrum).

Quantitative Analysis: Serving as a calibrator to accurately determine the concentration of this compound in a sample.

Method Validation and Development: Establishing the performance characteristics of new analytical methods. noramco.comnoramco.com

Stability Studies: Assessing the degradation of a substance under various conditions. noramco.comnoramco.com

The production of such a standard involves chemical synthesis followed by extensive purification to achieve a very high degree of purity. The process culminates in a rigorous characterization and certification process. nih.gov

Qualification and Certification of this compound Reference Materials

The qualification and certification of a reference material is a comprehensive process that involves using a battery of analytical techniques to confirm its structure and assess its purity. noramco.comnoramco.com The culmination of this process is the issuance of a Certificate of Analysis (CoA), a document that provides all the characterization data for a specific batch of the reference material. noramco.com

The process for creating a Certified Reference Material (CRM) involves establishing metrological traceability to the International System of Units (SI), often by using a primary reference material of high, accurately assessed purity. nih.gov The certified value, such as the mass fraction of the compound, is assigned with a calculated uncertainty at a specified confidence level. nih.gov Furthermore, homogeneity and stability studies are crucial parts of the certification process. Homogeneity studies ensure uniformity between different units of the reference material, while stability studies confirm that the material remains stable under defined storage and transport conditions over time. nih.gov

A typical Certificate of Analysis for a reference standard like this compound would include the sections detailed in the table below.

| Section of Certificate of Analysis | Description of Content | Reference |

|---|---|---|

| Appearance | A description of the physical state and color of the material. | noramco.com |

| Identification | Data from spectroscopic techniques (e.g., MS, NMR, IR, UV) used to confirm the chemical structure. | noramco.com |

| Inorganic Impurities | Results from tests such as residue on ignition (sulfated ash) to determine the content of inorganic contaminants. | noramco.com |

| Organic Impurities | Chromatographic purity data (e.g., from HPLC) showing the presence and quantity of any related organic impurities. | noramco.com |

| Solvent Impurities | Results from tests like GC headspace analysis to quantify residual solvents from the synthesis and purification process. | noramco.com |

| Purity Factor | An overall purity value, typically derived by subtracting the sum of all impurities (inorganic, organic, solvent, water) from 100%. | noramco.com |

This rigorous qualification ensures that the reference material is suitable for its intended use in providing accurate and reproducible analytical results. noramco.comnoramco.com

Impurity Profiling and Identification of this compound in Related Compounds

Impurity profiling—the identification and quantification of impurities in pharmaceutical substances—is a critical aspect of drug development and manufacturing. This compound can arise as a process-related impurity or a synthetic intermediate in the production of other opioids. For example, a closely related compound, 3-O-Methyl-N-cyanonorbuprenorphine, is listed as a European Pharmacopoeia (EP) and United States Pharmacopeia (USP) impurity of Buprenorphine. noramco.comnoramco.com

The presence of this compound as an impurity must be monitored and controlled within strict limits. The availability of a certified reference standard is essential for this task, as it allows for:

Unambiguous Identification: The reference standard provides the authentic retention time and mass spectrum, allowing for the positive identification of the impurity peak in the chromatogram of the main compound.

Accurate Quantification: The standard is used to create a calibration curve, enabling the precise measurement of the impurity's concentration.

Method Validation: The standard is used to validate the analytical method's ability to detect and quantify the impurity at required levels.

Advanced analytical techniques such as HPLC-DAD and LC-MS/MS are the methods of choice for impurity profiling due to their high resolution and sensitivity. mdpi.com These methods can separate the main active pharmaceutical ingredient from trace-level impurities, allowing for their identification and quantification even when they are present in very small amounts.

In Vitro Metabolic Pathways of N Cyanonorbuprenorphine

Identification of Phase I Metabolic Transformations

Phase I metabolism involves the introduction or exposure of functional groups on a parent compound, typically making the molecule more polar. nih.govsigmaaldrich.com These reactions are primarily categorized as oxidation, reduction, and hydrolysis. nih.govsigmaaldrich.comfiveable.me For buprenorphine, the key Phase I transformations are oxidative in nature, facilitated largely by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes. nih.govopenanesthesia.org

The primary oxidative pathway in the metabolism of buprenorphine is N-dealkylation. pharmgkb.orgnih.gov This reaction involves the removal of the N-cyclopropylmethyl group from the buprenorphine molecule to form its major active metabolite, norbuprenorphine (B1208861). nih.govnih.govresearchgate.net This conversion is a critical step, as both the parent drug and its N-dealkylated metabolite have pharmacological activity. nih.govresearchgate.net In addition to N-dealkylation, other oxidative reactions such as hydroxylation have also been identified, leading to the formation of minor metabolites like hydroxy-buprenorphine and hydroxy-norbuprenorphine. pharmgkb.orgresearchgate.net

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is the most important enzyme system involved in Phase I metabolism of drugs. openanesthesia.orgmdpi.com In vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes have been instrumental in identifying the specific isoforms responsible for metabolizing buprenorphine. nih.govnih.gov

Extensive research has demonstrated that CYP3A4 is the principal enzyme responsible for the N-dealkylation of buprenorphine to norbuprenorphine. nih.govresearchgate.netnih.gov Studies have shown a strong correlation between the rate of norbuprenorphine formation in human liver microsomes and the activity of CYP3A4. nih.govsemanticscholar.org While several CYP isoforms were tested, only CYP3A4 was able to catalyze this specific reaction to a significant extent. nih.govnih.gov Further evidence comes from inhibition studies, where specific inhibitors of CYP3A4, such as ketoconazole, significantly reduced the metabolism of buprenorphine. nih.gov Although CYP3A4 is the major contributor, accounting for approximately 65% of norbuprenorphine production, other isoforms like CYP2C8 have been shown to play a secondary role, contributing to about 30% of this metabolic pathway. pharmgkb.orgnih.gov Minor contributions have also been noted from CYP3A5 and CYP3A7. pharmgkb.orgnih.gov

Table 1: Cytochrome P450 Isoforms Involved in Buprenorphine N-Dealkylation

| Enzyme | Role in N-Dealkylation | Approximate Contribution |

|---|---|---|

| CYP3A4 | Major | ~65% |

| CYP2C8 | Minor | ~30% |

| CYP3A5 | Minor | Not quantified |

| CYP3A7 | Minor | Not quantified |

The catalytic cycle of cytochrome P450 enzymes is a complex process that requires an electron transport system to facilitate the oxidation of substrates. sigmaaldrich.comnih.gov The process begins when a substrate, such as buprenorphine, binds to the active site of the CYP enzyme. nih.gov This binding initiates the first of two one-electron transfer steps. nih.gov

In a typical CYP system, electrons are transferred from the cofactor NAD(P)H to the CYP enzyme via a redox partner, most commonly NADPH-cytochrome P450 reductase (CPR). dntb.gov.uamdpi.com The first electron reduces the ferric heme iron (Fe³⁺) of the enzyme to its ferrous state (Fe²⁺). mdpi.com Molecular oxygen then binds to the ferrous heme, forming a ternary complex. nih.gov A second electron is then transferred, often from the same reductase, which leads to the cleavage of the O-O bond and the formation of a highly reactive heme iron-oxo species (Compound I). nih.govmdpi.com This potent oxidizing agent is responsible for abstracting a hydrogen atom from the substrate, leading to its oxidation (e.g., hydroxylation or dealkylation) and the regeneration of the enzyme's ferric state, completing the cycle. nih.gov In some reactions, the second electron can be donated by another protein called cytochrome b₅. nih.gov

Beyond N-dealkylation, buprenorphine can undergo other Phase I transformations. In vitro studies with human liver microsomes have led to the identification of new metabolites formed through hydroxylation. pharmgkb.orgnih.gov These have been identified as hydroxy-buprenorphine and hydroxy-norbuprenorphine, indicating that hydroxylation can occur on both the parent molecule and its primary metabolite. researchgate.net The CYP3A enzyme family appears to be responsible for the production of hydroxy-buprenorphine. pharmgkb.orgnih.gov

Other common Phase I reactions include N-oxidation and O-demethylation. nih.govupol.cz While O-demethylation is a known chemical process used in the synthesis of buprenorphine intermediates from thebaine, it has not been identified as a significant metabolic pathway for buprenorphine itself in the reviewed in vitro studies. qub.ac.ukqub.ac.uk Similarly, while N-oxidation is a possible metabolic route for compounds with nitrogen atoms, it is not reported as a primary pathway for buprenorphine. nih.govupol.cz

Role of Cytochrome P450 Enzymes (CYPs) in N-Cyanonorbuprenorphine Metabolism

Identification of Phase II Metabolic Transformations

Phase II metabolic reactions, also known as conjugation reactions, involve the attachment of endogenous, hydrophilic molecules to the parent drug or its Phase I metabolites. drughunter.comyoutube.com This process significantly increases the water solubility of the compound, facilitating its excretion from the body. nih.govyoutube.com The most important Phase II reaction for opioids is glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govupol.cz

Both buprenorphine and its major Phase I metabolite, norbuprenorphine, undergo extensive Phase II metabolism via glucuronidation. nih.govresearchgate.net Buprenorphine is conjugated to form buprenorphine-3-glucuronide, a reaction mediated by UGT1A1 and UGT2B7. researchgate.net Norbuprenorphine is similarly conjugated to form norbuprenorphine-3-glucuronide, with UGT1A1 and UGT1A3 being the primary enzymes involved. researchgate.net Other potential Phase II pathways include sulfation, acetylation, and glutathione (B108866) conjugation, though glucuronidation is the predominant route for buprenorphine and its metabolites. nih.govdrughunter.comnih.gov

Table 2: Phase II Glucuronidation Pathways of Buprenorphine and Norbuprenorphine

| Substrate | Metabolite | Key Enzymes Involved |

|---|---|---|

| Buprenorphine | Buprenorphine-3-glucuronide | UGT1A1, UGT2B7 |

| Norbuprenorphine | Norbuprenorphine-3-glucuronide | UGT1A1, UGT1A3 |

Glucuronidation Pathways of this compound Metabolites

No studies have been identified that investigate the glucuronidation of this compound or its potential metabolites.

Other Conjugation Reactions

There is no available data on other Phase II conjugation reactions, such as sulfation or glutathione conjugation, for this compound.

In Vitro Experimental Models for this compound Metabolism

While the models listed below are standard in metabolic research, there is no published evidence of their specific application to study this compound.

Utilization of Human Liver Microsomes (HLM) and S9 Fractions

No research could be found that utilized HLM or S9 fractions to investigate the metabolism of this compound.

Application of Recombinant Enzyme Systems (e.g., CYP, UGT, SULT, NAT, FMO, MAO)

There are no studies detailing the use of recombinant enzymes to identify specific isoforms involved in the potential metabolism of this compound.

Molecular Mechanisms of N Cyanonorbuprenorphine Interactions with Receptors

N-Cyanonorbuprenorphine as a Ligand for Opioid Receptors

Opioid ligands are classified by their binding affinity (how strongly they bind) and efficacy (the degree to which they activate the receptor) at the different opioid receptor subtypes: mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR). This compound is a derivative of norbuprenorphine (B1208861), which is the primary, N-dealkylated metabolite of buprenorphine. The pharmacology of these parent compounds provides a crucial foundation for predicting the activity of the N-cyano derivative.

Buprenorphine itself exhibits a complex and unique profile. It binds with high affinity to the MOR but acts as a partial agonist, meaning it produces a submaximal response compared to full agonists. mdpi.com At KOR and DOR, it functions as an antagonist. mdpi.com Its primary metabolite, norbuprenorphine, in contrast, is a high-efficacy full agonist at the MOR. nih.gov This fundamental difference highlights the critical role of the substituent at the nitrogen atom; the N-cyclopropylmethyl group of buprenorphine is a key determinant of its partial agonist activity. nih.gov

Replacing this group with a cyano function, to create this compound, would be expected to significantly alter this profile. Studies on other opioid scaffolds have shown that N-cyanoalkyl substitutions can have paradoxical effects. For instance, an N-(beta-cyanoethyl) group was found to increase the potency of certain morphinans but did not improve the pharmacological properties of normorphine or noroxymorphone. nih.gov Similarly, an N-cyanomethyl substitution on norhydromorphone (B170126) resulted in a compound with morphine-like affinity and potency. mdpi.com This variability underscores that the precise effect of the N-cyano group on norbuprenorphine's receptor affinity and efficacy cannot be assumed and requires direct experimental validation.

| Compound | Receptor | Binding Affinity (Ki, nM) | Receptor Activity |

| Buprenorphine | Mu (MOR) | 0.2 - 1.6 | Partial Agonist |

| Delta (DOR) | 1.8 - 4.5 | Antagonist | |

| Kappa (KOR) | 0.4 - 2.3 | Antagonist | |

| Norbuprenorphine | Mu (MOR) | ~1.3 | Full Agonist |

| Delta (DOR) | ~1.7 | Agonist | |

| Kappa (KOR) | ~11.5 | Agonist |

Note: Data compiled from various sources. nih.govnih.govnih.gov Exact values may vary based on experimental conditions.

G Protein-Coupled Receptor (GPCR) Signaling Transduction Modalities

Opioid receptors are members of the Class A family of G protein-coupled receptors (GPCRs). d-nb.info These receptors traverse the cell membrane seven times and translate an external signal (ligand binding) into an intracellular response by activating heterotrimeric G proteins. d-nb.info The primary G proteins coupled to opioid receptors are of the Gi/o family, which are inhibitory in nature.

The activation of a GPCR is a dynamic process. In its inactive state, the receptor is associated with a G protein complex consisting of Gα, Gβ, and Gγ subunits, with guanosine (B1672433) diphosphate (B83284) (GDP) bound to the Gα subunit. figshare.com The binding of an agonist ligand induces a conformational change in the receptor, which acts like a guanine (B1146940) nucleotide exchange factor (GEF). figshare.com This promotes the release of GDP from the Gα subunit and its replacement by the more abundant guanosine triphosphate (GTP).

The binding of GTP to Gα triggers its dissociation from both the receptor and the Gβγ dimer. figshare.com Both the GTP-bound Gα subunit and the free Gβγ dimer can then interact with and modulate downstream effector proteins to propagate the cellular signal. The efficacy of a ligand is directly related to its ability to stabilize the specific receptor conformation that facilitates this GDP-GTP exchange. This is often measured experimentally using [³⁵S]GTPγS binding assays, where a non-hydrolyzable GTP analog binds to activated G proteins.

Studies show buprenorphine is a low-efficacy partial agonist in these assays, stimulating significantly less [³⁵S]GTPγS binding than full agonists like DAMGO. nih.gov Norbuprenorphine, however, demonstrates high efficacy, comparable to full agonists. nih.gov The functional activity of this compound would therefore depend entirely on how the N-cyano group influences the stabilization of the active receptor state.

| Compound | Receptor | G Protein Activation Efficacy (% of max response) |

| Buprenorphine | Mu (MOR) | < 50% (Partial Agonist) |

| Norbuprenorphine | Mu (MOR) | ~100% (Full Agonist) |

Note: Efficacy relative to the standard full agonist DAMGO. Data from Bioluminescence Resonance Energy Transfer (BRET) assays for Gi activation. nih.gov

Once the Gαi/o protein is activated, its primary role is the inhibition of the enzyme adenylyl cyclase. This enzyme is responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, opioid receptor activation leads to a decrease in intracellular cAMP concentrations. mdpi.com This reduction in cAMP has widespread effects, as cAMP is a key activator of Protein Kinase A (PKA), which in turn phosphorylates numerous cellular targets.

As a ligand for Gi/o-coupled opioid receptors, this compound would be expected to initiate this cascade, leading to a reduction in cAMP. The degree of this reduction would be proportional to its efficacy as an agonist. A full agonist would cause a profound decrease, a partial agonist a submaximal decrease, and an antagonist would cause no change and block the effects of other agonists.

While the phosphatidylinositol signaling pathway, which involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), is another major GPCR signaling route, the canonical and most well-characterized pathway for Gi/o-coupled opioid receptors is the modulation of the cAMP cascade.

Prolonged or intense activation of GPCRs typically leads to desensitization, a process that protects the cell from overstimulation. This involves several key steps. First, the agonist-occupied receptor is phosphorylated on its intracellular domains by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's ability to couple with G proteins, effectively uncoupling it from the signaling pathway. nih.gov Furthermore, β-arrestin acts as a scaffold protein, promoting the internalization of the receptor from the cell surface into endosomes.

A remarkable feature of buprenorphine is its minimal ability to induce receptor desensitization and internalization. d-nb.info As a partial agonist, it does not stabilize the receptor conformation required for robust GRK phosphorylation and subsequent β-arrestin recruitment as effectively as full agonists do. nih.gov This is in stark contrast to full agonists like morphine, DAMGO, and norbuprenorphine, which are expected to cause significant receptor internalization. The regulatory profile of this compound would therefore be intrinsically linked to its efficacy; if it acts as a full agonist, it would likely promote receptor desensitization, whereas if it is a partial agonist or antagonist, it would cause little to none.

Conformational Changes in GPCRs upon this compound Binding

The functional output of a ligand—its efficacy—is a direct result of the specific conformational state it stabilizes upon binding to the GPCR. Different ligands can induce unique structural changes in the receptor, particularly in the arrangement of the transmembrane (TM) helices, which creates the intracellular surface for G protein binding.

Molecular dynamics simulations have provided significant insight into the structural basis for the differing efficacies of buprenorphine and norbuprenorphine. nih.gov Norbuprenorphine, a full agonist, is thought to sit deeper in the binding pocket. This orientation allows it to interact with key residues in a conserved polar network, including W293⁶.⁴⁸ (Ballesteros-Weinstein numbering), which acts as a "toggle switch" to stabilize the fully active conformation of the receptor. nih.gov

In contrast, the bulky N-cyclopropylmethyl group of buprenorphine restricts its movement within the binding pocket. nih.gov This leads to a different binding pose that is less able to engage the W293⁶.⁴⁸ toggle switch, resulting in the stabilization of a distinct, partially active conformation. This structural difference is the molecular basis for buprenorphine's low-efficacy partial agonism. nih.gov

The binding of this compound would induce its own unique conformational state. The size, shape, and electronic properties of the N-cyano group would dictate its orientation in the binding pocket and its ability to interact with the molecular switches that govern full receptor activation. Its ultimate pharmacological profile as an agonist, partial agonist, or antagonist is therefore encoded in the specific three-dimensional change it imparts upon the mu-opioid receptor.

Computational Chemistry and Structure Activity Relationship Sar Studies of N Cyanonorbuprenorphine

Ligand Design and Optimization Strategies Involving N-Cyanonorbuprenorphine Analogues

The design of this compound and its analogues is rooted in established structure-activity relationships (SAR) of the morphinan (B1239233) scaffold. The parent compound, buprenorphine, is a derivative of thebaine and is characterized by an N-cyclopropylmethyl substituent. naabt.orggoogle.com A primary strategy in opioid ligand design involves modifying this N-substituent to modulate activity at opioid receptors. nih.govresearchgate.net

The replacement of the N-cyclopropylmethyl group with a cyano group transforms the parent molecule into this compound. This specific modification is a key strategy aimed at altering the functional activity of the ligand, often shifting the profile from a partial agonist to an antagonist. The rationale behind this strategy is that the size, electronics, and conformational flexibility of the N-substituent are critical determinants of how the ligand stabilizes the receptor in an active or inactive state.

Optimization strategies for this compound analogues focus on fine-tuning interactions within the receptor's binding pocket. Fragment-based drug design (FBDD) principles can be applied, where the core structure is retained while peripheral groups are modified to enhance affinity, selectivity, or metabolic stability. nih.gov For instance, modifications to the C7 side chain or the C6 methoxy (B1213986) group, in concert with the N-cyano group, could be explored to optimize interactions with specific sub-pockets within the opioid receptors.

| N-Substituent | General Effect on Activity | Rationale for Change in Profile |

|---|---|---|

| Methyl (as in Morphine) | Potent Agonist | Small, compact group fits well within the agonist binding conformation. |

| Allyl (as in Nalorphine) | Mixed Agonist-Antagonist | Larger group introduces steric hindrance that can disrupt the active conformation of the receptor. nih.gov |

| Cyclopropylmethyl (as in Buprenorphine) | Partial Agonist | Bulky group that leads to a mixed profile, providing high affinity but lower intrinsic activity compared to full agonists. naabt.org |

| Cyano (as in this compound) | Antagonist (Predicted) | The electron-withdrawing nature and linear geometry of the cyano group are expected to favor an inactive (antagonist) receptor conformation. |

Molecular Docking and Dynamics Simulations for this compound-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govplos.org For this compound, docking simulations into the crystal structures of the mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR) are essential to elucidate its binding mode. mdpi.com

A crucial interaction for virtually all opioids is the formation of a salt bridge between the protonated nitrogen of the ligand and the highly conserved aspartate residue (Asp147 in MOR) in transmembrane helix 3. nih.govplos.org Docking studies predict that this compound maintains this pivotal ionic interaction. Additional key interactions involve:

Hydrophobic Interactions: The complex core of the ligand engages with hydrophobic residues within the binding pocket.

Aromatic Stacking: The phenolic ring of the ligand can form π-π stacking interactions with aromatic residues like histidine (His297 in MOR). nih.govplos.org

Hydrogen Bonding: The hydroxyl groups on the ligand can act as hydrogen bond donors or acceptors with polar residues in the receptor. nih.gov

Following docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted binding pose and to observe the dynamic behavior of the ligand-receptor complex over time. mdpi.comnih.gov MD simulations, often run for nanoseconds to microseconds, provide insights into the conformational changes in both the ligand and the receptor upon binding, helping to refine the initial docking results and calculate binding free energies. nih.govyoutube.com

| Receptor Residue (Example from MOR) | Location | Predicted Interaction Type | Significance |

|---|---|---|---|

| Asp147 | Transmembrane Helix 3 | Ionic / Salt Bridge | Primary anchor point for the ligand's protonated amine; crucial for binding. nih.govplos.org |

| Tyr148 | Transmembrane Helix 3 | Hydrogen Bond / Hydrophobic | Interacts with the phenolic hydroxyl of the ligand. |

| His297 | Transmembrane Helix 6 | Aromatic (π-π Stacking) | Stabilizes the orientation of the ligand's aromatic core. nih.govplos.org |

| Trp293, Ile322 | Transmembrane Helices 6 & 7 | Hydrophobic | Forms a hydrophobic pocket that accommodates the ligand's core structure. |

| Lys233, Tyr326 | Extracellular Loop 2, TM7 | Hydrogen Bond / Hydrophobic | Contributes to ligand recognition and stabilization. |

Quantum Mechanics (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to this compound Reactivity

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules with high accuracy. wikipedia.orgnih.gov For this compound, DFT calculations can provide critical insights into its intrinsic chemical properties, which govern its reactivity and interactions. These calculations can determine molecular-level descriptors such as molecular orbital energy levels, atomic charge distributions, and local electron densities. nih.govyoutube.com This information is vital for understanding the nature of the bonds within the molecule and the strength of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with receptor residues.

Due to the high computational cost of QM methods, it is often impractical to treat an entire protein-ligand system at the quantum level. nih.gov The hybrid QM/MM approach offers a solution by partitioning the system into two regions. The chemically active region—comprising this compound and the key amino acid residues in the immediate binding site—is treated with a high-accuracy QM method. The remainder of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics (MM) force field. nih.gov This dual approach allows for an accurate description of electronic events like charge transfer and polarization within the active site, while still accounting for the structural and electrostatic influence of the larger protein environment.

Applications of QM/MM to the this compound-receptor complex could include:

Accurately calculating the binding energy, including polarization and charge-transfer effects.

Investigating the protonation state of the ligand and key receptor residues.

Modeling reaction mechanisms if the ligand were to undergo covalent modification.

Cheminformatics and Machine Learning in Predicting this compound Activities

Cheminformatics and machine learning (ML) offer powerful data-driven approaches to predict the biological activities of novel compounds. nih.gov These methods leverage existing data from large libraries of known opioid ligands to build predictive models.

Quantitative Structure-Activity Relationship (QSAR) is a common cheminformatics technique. A QSAR model for opioid activity would be developed by first calculating a set of molecular descriptors for a training set of molecules with known binding affinities or functional activities. These descriptors can include physicochemical properties (e.g., logP, molecular weight) and topological fingerprints that encode structural features. A mathematical model is then generated that correlates these descriptors with the observed biological activity. This model can then be used to predict the activity of this compound based on its calculated descriptors.

More advanced machine learning algorithms, such as Random Forest, Support Vector Machines, and Deep Neural Networks, are increasingly used to build more sophisticated and accurate predictive models. nih.govnih.govmdpi.com These models can capture complex, non-linear relationships between chemical structure and biological function. nih.gov For this compound, an ML model trained on a diverse set of opioid agonists, antagonists, and partial agonists could be used to classify its likely functional profile at MOR, KOR, and DOR, helping to prioritize its synthesis and experimental testing.

| Step | Description | Example for this compound |

|---|---|---|

| 1. Data Curation | Assemble a dataset of diverse opioid compounds with experimentally determined receptor binding affinities (Ki) and functional activities. | Collect data for hundreds of morphinans, fentanyls, and other opioids from public databases (e.g., ChEMBL). |

| 2. Feature Generation | Calculate molecular descriptors (e.g., molecular fingerprints, 2D/3D descriptors) for all compounds in the dataset. | Generate Morgan fingerprints and physicochemical properties for this compound and all training compounds. |

| 3. Model Training | Use a machine learning algorithm (e.g., Gradient Boosting, Neural Network) to learn the relationship between the features and the biological activity. | Train a model to predict Ki values at MOR, KOR, and DOR based on the molecular fingerprints. |

| 4. Model Validation | Assess the model's predictive power using a separate test set or cross-validation techniques to ensure it generalizes well to new compounds. | Evaluate the model's accuracy, precision, and recall on a set of opioids not used during training. |

| 5. Prediction | Use the validated model to predict the activity of new, untested compounds. | Input the descriptors for this compound into the model to obtain a predicted binding affinity and activity classification. |

N Cyanonorbuprenorphine As a Research Tool and Probe

Utility of N-Cyanonorbuprenorphine in Pharmacological Research

This compound serves as a critical tool for elucidating the structure-activity relationships of opioid ligands. The modification of the N-substituent on the norbuprenorphine (B1208861) scaffold allows researchers to probe the binding pockets of opioid receptors and understand the molecular determinants of ligand recognition and function.

The introduction of the cyano group (-CN) creates a molecule with altered electronic and steric properties compared to its parent compound, buprenorphine, which possesses an N-cyclopropylmethyl group. This modification can influence the ligand's affinity and efficacy at the mu (μ), delta (δ), and kappa (κ) opioid receptors. By comparing the pharmacological profiles of this compound with other N-substituted derivatives, scientists can infer the specific interactions between the N-substituent and the receptor binding site. This is crucial for the rational design of novel opioid receptor modulators with desired therapeutic properties.

Research in this area often involves synthesizing a series of N-substituted norbuprenorphine analogs and evaluating their biological activity. These studies have demonstrated that the nature of the N-substituent is a key factor in determining whether a compound will act as an agonist, antagonist, or partial agonist at the different opioid receptor subtypes. While specific data on this compound is not extensively published in publicly accessible literature, the principles of N-substituent modification are well-established in opioid pharmacology. For instance, replacing the N-methyl group of morphine with larger substituents can convert an agonist into an antagonist.

Application of this compound in Ligand Binding Assays

Ligand binding assays are a fundamental technique in pharmacology used to quantify the affinity of a ligand for a specific receptor. In these assays, a labeled ligand (radioligand) is incubated with a preparation of receptors, and the amount of bound radioligand is measured. Unlabeled ligands, such as this compound, can be used as competitors to determine their own binding affinity.

The affinity of a compound is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

|---|---|---|---|

| Buprenorphine (for comparison) | 0.2 - 1.0 | 10 - 50 | 1 - 20 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes. Actual Ki values for this compound would need to be determined through experimental ligand binding assays.

The utility of this compound in these assays lies in its potential to act as a selective or non-selective competitor, helping to characterize the binding profiles of newly synthesized compounds. Its rigid structure, inherited from the orvinol scaffold, provides a well-defined framework for probing receptor interactions.

Use of this compound as a Radioligand in Receptor Mapping

For receptor mapping studies, a compound must be labeled with a radioactive isotope, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), to create a radioligand. This radiolabeled compound can then be used to visualize the distribution and density of its target receptors in tissues, most commonly in the brain. Techniques like autoradiography and Positron Emission Tomography (PET) rely on high-affinity and specific radioligands.

The synthesis of a radiolabeled version of this compound, for instance [³H]this compound, would allow for its use in quantitative autoradiography. In this technique, thin tissue sections are incubated with the radioligand, and the resulting radioactivity is detected on a film or with a sensitive digital imager. This provides a detailed map of receptor distribution at a microscopic level.

The suitability of a radioligand for receptor mapping depends on several factors, including its specific activity, affinity, and selectivity. A high specific activity (the amount of radioactivity per mole of compound) is necessary to detect low receptor densities. High affinity ensures that the radioligand binds tightly to the receptor, while selectivity determines its ability to bind to a specific receptor subtype over others.

Emerging Research and Future Directions in N Cyanonorbuprenorphine Studies

Novel Synthetic Methodologies for N-Cyanonorbuprenorphine Production

The synthesis of N-substituted derivatives of norbuprenorphine (B1208861) is a key area of research aimed at modulating its pharmacological activity. While specific literature detailing the synthesis of this compound is not abundant, established chemical reactions provide a strong foundation for its production. A prominent and historically significant method for the N-demethylation of tertiary amines, which can be adapted for the synthesis of N-cyano compounds, is the von Braun reaction .

The von Braun reaction involves the reaction of a tertiary amine with cyanogen (B1215507) bromide (BrCN), leading to the formation of a cyanamide (B42294) and an alkyl bromide. In the context of buprenorphine, this reaction would proceed by N-demethylation to yield an N-cyano intermediate. This intermediate can then be hydrolyzed to produce norbuprenorphine. Consequently, a plausible and efficient route for the synthesis of this compound would involve the direct cyanation of norbuprenorphine.

This proposed synthetic pathway would involve reacting norbuprenorphine with a cyanating agent, such as cyanogen bromide, under controlled conditions to selectively introduce the cyano group at the nitrogen atom. The optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be crucial to maximize the yield and purity of this compound.

Future research in this area will likely focus on the development of more efficient, safer, and environmentally friendly synthetic methods. This could include the exploration of alternative cyanating agents that are less toxic than cyanogen bromide and the use of catalytic methods to improve reaction efficiency. Furthermore, enzymatic approaches, which offer high selectivity and milder reaction conditions, are being investigated for the N-demethylation steps in the synthesis of buprenorphine and could potentially be adapted for the production of this compound.

Table 1: Potential Synthetic Routes to this compound

| Reaction Name | Reactants | Key Reagents | Product |

|---|---|---|---|

| Direct Cyanation | Norbuprenorphine | Cyanogen Bromide (BrCN) | This compound |

| Modified von Braun | Buprenorphine | Cyanogen Bromide (BrCN) | This compound (as intermediate) |

| Enzymatic Synthesis | Norbuprenorphine | Cyanide source, Biocatalyst | This compound |

Advanced Spectroscopic Techniques for this compound Characterization

The unambiguous characterization of this compound is essential for its development as a research tool and potential therapeutic agent. A combination of advanced spectroscopic techniques is necessary to confirm its molecular structure and purity.

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) would be employed to elucidate the fragmentation pathways, providing structural information and confirming the presence of the N-cyano group. The fragmentation of N-cyano compounds often results in the formation of characteristic cyanide cations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the detailed structural elucidation of this compound.

¹H NMR would reveal the number and connectivity of protons in the molecule, with characteristic shifts expected for the protons adjacent to the nitrogen atom and within the morphinan (B1239233) skeleton.

¹³C NMR would provide information on the carbon framework, including the distinctive signal for the nitrile carbon.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be utilized to establish the complete connectivity of the molecule and definitively assign all proton and carbon signals.

Infrared (IR) Spectroscopy would be used to identify the presence of key functional groups. A sharp and characteristic absorption band in the region of 2200-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration.

Future directions in the spectroscopic characterization of this compound may involve the use of computational methods, such as Density Functional Theory (DFT), to predict spectroscopic data and aid in the interpretation of experimental spectra.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Features |

|---|---|

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C₂₆H₃₂N₂O₄. Characteristic fragmentation pattern including loss of the cyano group. |

| ¹H NMR | Resonances for aromatic, aliphatic, and methoxy (B1213986) protons. Specific shifts for protons near the N-cyano group. |

| ¹³C NMR | Signal for the nitrile carbon (typically in the range of 115-125 ppm). Resonances for all other carbon atoms in the structure. |

| Infrared (IR) Spectroscopy | Sharp absorption band for the C≡N stretch (approx. 2200-2260 cm⁻¹). Bands for O-H, C-H, C=C, and C-O stretching vibrations. |

In-Depth Mechanistic Enzymology of this compound Biotransformation

Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. The biotransformation of its parent compound, buprenorphine, is well-characterized and primarily involves N-dealkylation to norbuprenorphine, mediated by cytochrome P450 enzymes, particularly CYP3A4. sdstate.edu Both buprenorphine and norbuprenorphine also undergo glucuronidation.

For this compound, the nitrile group is a key structural feature that will influence its metabolism. In general, the nitrile group in many pharmaceuticals is metabolically stable and often passes through the body unchanged. nih.govnih.gov This metabolic stability can be attributed to the strong carbon-nitrogen triple bond.

However, metabolism of the nitrile group can occur, particularly if there is an adjacent proton that can be hydroxylated by CYP enzymes to form a cyanohydrin, which can then potentially release cyanide. Given the structure of this compound, where the nitrogen is part of the morphinan ring system, this pathway is less likely.

Therefore, it is hypothesized that the primary metabolic pathways for this compound will involve modifications to other parts of the molecule, such as:

Glucuronidation: The phenolic hydroxyl group is a likely site for conjugation with glucuronic acid.

Hydroxylation: The aromatic ring or other aliphatic positions could be subject to hydroxylation by CYP enzymes.

Future research in this area should involve in vitro metabolism studies using human liver microsomes and recombinant CYP enzymes to identify the specific enzymes involved in the biotransformation of this compound and to characterize the resulting metabolites.

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Potential Site of Metabolism | Key Enzymes |

|---|---|---|

| Glucuronidation | Phenolic hydroxyl group | UDP-glucuronosyltransferases (UGTs) |

| Aromatic Hydroxylation | Phenyl ring | Cytochrome P450 (CYP) enzymes |

| Aliphatic Hydroxylation | Morphinan skeleton | Cytochrome P450 (CYP) enzymes |

| Nitrile Group Metabolism | N-cyano group | Unlikely to be a major pathway |

Expanding the Scope of this compound in Receptor Pharmacology beyond Opioids

The pharmacological profile of buprenorphine is complex, exhibiting partial agonism at mu-opioid receptors and antagonism at kappa-opioid receptors. naabt.orguams.edu It also interacts with delta-opioid and nociceptin/orphanin FQ (NOP) receptors. nih.govjneurosci.org The introduction of an N-cyano group has the potential to significantly alter this pharmacological profile and introduce interactions with non-opioid receptors.

A comprehensive screening of this compound against a broad panel of receptors, ion channels, and transporters is necessary to fully elucidate its pharmacological activity. Such a screening would reveal any off-target effects and could identify novel therapeutic applications.

Recent studies on clinically relevant opioids, including buprenorphine, have revealed unexpected interactions with other receptor systems. For instance, buprenorphine has been shown to have weak binding affinity for the cannabinoid receptor type 1 (CB1) and to interact with monoamine transporters. plos.orgplos.org These findings suggest that N-substituted derivatives of norbuprenorphine could have a wide range of pharmacological activities.

The N-substituent on the morphinan scaffold is a critical determinant of receptor affinity and efficacy. The introduction of a cyano group, with its distinct electronic and steric properties, could lead to novel interactions with a variety of G-protein coupled receptors (GPCRs), ion channels, and other important drug targets.

Future research should prioritize broad pharmacological screening of this compound to build a comprehensive receptor binding profile. This will not only enhance our understanding of its potential therapeutic uses but also provide valuable insights into the structure-activity relationships of N-substituted morphinans.

Table 4: Potential Non-Opioid Receptor Targets for this compound

| Receptor Family | Specific Examples | Rationale for Investigation |

|---|---|---|

| Cannabinoid Receptors | CB1, CB2 | Buprenorphine exhibits weak CB1 binding. |

| Monoamine Transporters | DAT, SERT, NET | Buprenorphine interacts with these transporters. |

| Sigma Receptors | σ₁, σ₂ | Known off-target for some opioids. |

| Adrenergic Receptors | α₂, β | Structural similarities to some adrenergic ligands. |

| Dopamine Receptors | D₁, D₂, D₃, D₄, D₅ | Potential for CNS effects. |

Predictive Modeling and Artificial Intelligence in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of this compound based on its chemical structure. By developing models using data from a series of related buprenorphine analogs, it may be possible to predict its affinity for various opioid and non-opioid receptors.

Molecular docking simulations can be used to predict the binding mode of this compound at the atomic level within the binding pockets of different receptors. This can help to rationalize its observed pharmacological activity and guide the design of new analogs with improved properties. Docking studies of buprenorphine analogs at the NOP receptor have already provided insights into key interactions.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial for early-stage assessment of the drug-like properties of this compound. These models can predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities, helping to identify potential liabilities before extensive experimental work is undertaken. nih.govaurigeneservices.com

Predict its pharmacological profile across a wide range of targets.

Optimize its structure to enhance desired properties and minimize off-target effects.

Analyze large datasets from high-throughput screening to identify novel structure-activity relationships.

The integration of these predictive modeling and AI techniques into the research workflow for this compound will be essential for accelerating its development and fully realizing its scientific and therapeutic potential.

Table 5: Applications of Predictive Modeling and AI in this compound Research

| Computational Method | Application | Predicted Parameters |

|---|---|---|

| QSAR | Predict biological activity | Receptor binding affinity, functional activity |

| Molecular Docking | Elucidate binding mode | Binding energy, key molecular interactions |

| ADMET Prediction | Assess drug-like properties | Solubility, permeability, metabolic stability, toxicity |

| Machine Learning/AI | De novo design and optimization | Novel structures with desired properties, prediction of off-target effects |

Q & A

Basic: How should researchers design an initial in vitro study to assess N-Cyanonorbuprenorphine’s binding affinity to opioid receptors?

Methodological Answer:

Begin by structuring the research question using the PICOT framework:

- Population : Cell lines or tissues expressing target receptors (e.g., μ-opioid receptors).

- Intervention : this compound at varying concentrations.

- Comparison : Control groups (e.g., unexposed cells or competitive ligands like buprenorphine).

- Outcome : Quantified receptor binding affinity (e.g., IC₅₀ values via radioligand displacement assays).

- Time Frame : Duration of exposure (e.g., equilibrium binding over 60 minutes).

Use "shell tables" to predefine variables (e.g., concentration gradients, replicates) and ensure alignment with public health significance (e.g., relevance to opioid receptor modulation) .

Advanced: How can contradictory findings about this compound’s efficacy in preclinical studies be resolved?

Methodological Answer:

Address discrepancies through:

- Systematic Review : Apply PRISMA guidelines to identify, screen, and synthesize studies, focusing on heterogeneity in experimental conditions (e.g., dosing regimens, animal models) .

- Meta-Analysis : Pool data using random-effects models to account for variability. Adjust for publication bias via funnel plots.

- False Discovery Rate (FDR) Control : Apply the Benjamini-Hochberg procedure to correct for Type I errors in high-throughput datasets (e.g., receptor binding or gene expression studies) .

Basic: What ethical frameworks are critical when transitioning this compound from animal models to human trials?

Methodological Answer:

Use the FINER criteria to evaluate feasibility and ethical compliance:

- Feasible : Ensure adequate sample size and resources for human trials.

- Ethical : Obtain IRB approval, emphasizing informed consent and risk-benefit analysis for early-phase trials.

- Relevant : Align with clinical needs (e.g., opioid use disorder treatment).

Refer to PEO (Population: human participants; Exposure: dose escalation; Outcome: safety/tolerability) to structure protocols .

Advanced: How can computational modeling optimize this compound’s pharmacokinetic (PK) parameters?

Methodological Answer:

Integrate in silico and in vivo data using:

- Physiologically Based Pharmacokinetic (PBPK) Models : Parameterize using in vitro metabolic stability (e.g., CYP3A4/5 interactions) and tissue-specific distribution.

- Machine Learning : Train algorithms on existing PK datasets to predict absorption bottlenecks.

- Validation : Compare simulated results with preclinical PK studies (e.g., plasma concentration-time profiles in rodents).

Ensure reproducibility by documenting model assumptions and code availability per open-science standards .

Basic: How to formulate a hypothesis for studying this compound’s metabolite stability?

Methodological Answer:

Develop a PEO-based hypothesis :

- Population : Primary metabolites (e.g., glucuronidated forms).

- Exposure : Simulated physiological conditions (e.g., pH, temperature).

- Outcome : Degradation rates quantified via LC-MS/MS.

Design experiments using a comparative framework (e.g., stability vs. parent compound) and pre-register protocols to reduce bias .

Advanced: What statistical methods mitigate Type I errors in high-throughput screening of this compound analogs?

Methodological Answer:

- Multiple Testing Correction : Apply Benjamini-Hochberg FDR control (α = 0.05) to prioritize hits while minimizing false positives.

- Bayesian Hierarchical Modeling : Cluster analogs by structural similarity to share statistical strength across tests.

- Power Analysis : Predefine sample sizes using pilot data to ensure adequate sensitivity .

Basic: How to conduct a literature review on this compound’s mechanism of action?

Methodological Answer:

- Foreground Questions : Use PICO to structure queries (e.g., "In rodent models [P], how does this compound [I] compare to naloxone [C] in reversing respiratory depression [O]?").

- Database Search : Filter primary sources (e.g., PubMed, Scopus) using Boolean operators (e.g., "this compound AND opioid antagonism").

- Data Extraction : Tabulate findings by study design, model system, and outcomes in a matrix for cross-study comparison .

Advanced: How to validate this compound’s target engagement in in vivo models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.